molecular formula C17H17F2N7OS B6533854 1-{2-[(difluoromethyl)sulfanyl]benzoyl}-4-{3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine CAS No. 1058239-33-0

1-{2-[(difluoromethyl)sulfanyl]benzoyl}-4-{3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine

Cat. No.: B6533854
CAS No.: 1058239-33-0
M. Wt: 405.4 g/mol
InChI Key: RGPGUVZWGVSRRU-UHFFFAOYSA-N
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Description

Triazoles are a class of heterocyclic compounds that contain three nitrogen atoms in a five-membered ring . They are known for their versatile biological activities and are readily capable of binding in the biological system with a variety of enzymes and receptors .


Synthesis Analysis

The synthesis of triazolo-pyridine derivatives often involves the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido . This process results in the annulation of the pyridine ring with the formation of new derivatives .


Molecular Structure Analysis

The molecular structure of triazolo-pyridine derivatives is typically established based on their spectral data, elemental analyses, and alternative synthetic routes whenever possible .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of triazolo-pyridine derivatives often involve the use of hydrazonoyl halides as reagents . These compounds can undergo condensation reactions and serve as precursors of nitrilimines, which can undergo cycloaddition with dipolarophiles .

Mechanism of Action

While the specific mechanism of action for your compound is not available, triazole compounds are known to show a variety of biological activities due to their ability to bind with a variety of enzymes and receptors in the biological system .

Future Directions

The field of triazolo-pyridine derivatives is a rapidly evolving area of research, with new synthetic methods and applications being developed . These compounds have been found to have a wide range of biological activities, making them valuable targets for the development of new pharmaceuticals .

Properties

IUPAC Name

[2-(difluoromethylsulfanyl)phenyl]-[4-(3-methyltriazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17F2N7OS/c1-24-14-13(22-23-24)15(21-10-20-14)25-6-8-26(9-7-25)16(27)11-4-2-3-5-12(11)28-17(18)19/h2-5,10,17H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGPGUVZWGVSRRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=NC=N2)N3CCN(CC3)C(=O)C4=CC=CC=C4SC(F)F)N=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17F2N7OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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